Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid
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Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate; sulfuric acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine core is found in many pharmaceutical drugs and has been extensively studied for its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. One common method involves the cycloisomerization of N-propargylpyridiniums under metal-free and aqueous conditions, promoted by sodium hydroxide (NaOH). This method provides a rapid and efficient route to the desired product . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, may involve undesirable solvents and high reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), oxidizing agents, and reducing agents. Reaction conditions may vary depending on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can introduce halogen atoms onto the imidazo[1,2-a]pyridine ring, while oxidation and reduction reactions can modify the functional groups attached to the core structure .
Scientific Research Applications
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has been studied for its anti-proliferative activity against Streptococcus pneumoniae.
The uniqueness of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other imidazo[1,2-a]pyridine derivatives.
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.H2O4S/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10;1-5(2,3)4/h4-7H,3H2,1-2H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCWANEGKQDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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